molecular formula C14H24O2 B8566496 8,10-Dodecadien-1-ol, acetate, (8E,10E)-

8,10-Dodecadien-1-ol, acetate, (8E,10E)-

Cat. No.: B8566496
M. Wt: 224.34 g/mol
InChI Key: NTKDSWPSEFZZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,10-Dodecadien-1-ol, acetate, (8E,10E)- is an organic compound with the molecular formula C14H24O2. It is a type of acetate ester and is known for its role as a pheromone in various insect species. The compound is characterized by its two conjugated double bonds located at the 8th and 10th positions of the dodecadienyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,10-Dodecadien-1-ol, acetate, (8E,10E)- typically involves the use of dodecadienic compounds with conjugated double bonds. One common method includes the reaction of dodecadien-1-ol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 8,10-Dodecadien-1-ol, acetate, (8E,10E)- often employs large-scale organic synthesis techniques. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8,10-Dodecadien-1-ol, acetate, (8E,10E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of dodecadienal or dodecadienoic acid.

    Reduction: Formation of dodecadienol.

    Substitution: Formation of various substituted dodecadienyl derivatives.

Scientific Research Applications

8,10-Dodecadien-1-ol, acetate, (8E,10E)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8,10-Dodecadien-1-ol, acetate, (8E,10E)- involves its interaction with specific olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of molecular events that lead to behavioral responses such as attraction or repulsion. The molecular targets include olfactory receptor neurons and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (E,Z)-8,10-Dodecadien-1-ol, acetate, (8E,10E)-
  • (Z,Z)-8,10-Dodecadien-1-ol, acetate, (8E,10E)-
  • (Z,E)-8,10-Dodecadien-1-ol, acetate, (8E,10E)-

Uniqueness

8,10-Dodecadien-1-ol, acetate, (8E,10E)- is unique due to its specific double bond configuration, which significantly influences its biological activity and effectiveness as a pheromone. The (E,E) configuration is particularly effective in attracting certain insect species, making it a valuable compound in pest control applications .

Properties

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

dodeca-8,10-dienyl acetate

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3

InChI Key

NTKDSWPSEFZZOZ-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CCCCCCCCOC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The particulars of the conversion of the dodecadienyl chloride to the alcohol that is CM pheromone are set forth below. To a 100 mL glass round-bottomed flask equipped with a reflux condenser, a stir bar and a nitrogen atmosphere were added 1.0 g (5 mmol) of 8,10-dodecadien-1-yl chloride, 8.1 g (8.3 mmol) potassium acetate and 40 ml of glacial acetic acid. This mixture was placed in a 150° C. oil bath for 76 hours, after which time GC analysis indicated that the reaction was >98% complete. The reaction mixture was poured into 100 ml of water and ice and stirred for one hour. Ethyl acetate (100 ml) was added and the organic phase was separated from the aqueous phase. The organic phase was washed with 4×50 mL of sodium bicarbonate-saturated water until the pH of the water was neutral, dried with sodium sulfate, filtered and the organic solvent was removed under reduced pressure to yield 8,10-dodecadienyl acetate as a yellow liquid. This acetate was dissolved into 30 ml of methanol and 1 ml of 6 M sodium hydroxide and stirred at room temperature for two hours. Methanol was removed under reduced pressure, 10 mL of heptane and 1 mL of 1 M HCl were added and the aqueous phase removed. The organic phase was placed in a -20° C. freezer for 18 hours. White crystals were removed by filtration to yield 200 mg of E,E-8,10-dedecadienol. Gas chromatography, 1H NMR and 13C NMR analysis of the product were identical to a standard sample of E,E-8,10-dodecadienol.
Name
dodecadienyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
8,10-dodecadien-1-yl chloride
Quantity
1 g
Type
reactant
Reaction Step Three
Name
potassium acetate
Quantity
8.1 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.